molecular formula C14H19FN2O2S B2692554 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine CAS No. 2309575-19-5

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine

Cat. No. B2692554
CAS RN: 2309575-19-5
M. Wt: 298.38
InChI Key: AUYJDZZMHIAUIB-UHFFFAOYSA-N
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Description

“1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine” is a complex organic compound that contains a pyrrolidine ring and an azetidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the azetidine ring is a four-membered ring also with one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine and azetidine rings from different cyclic or acyclic precursors . The exact synthetic route would depend on the specific substituents and their positions on the rings .


Molecular Structure Analysis

The molecular structure of this compound is likely characterized by the presence of the pyrrolidine and azetidine rings, as well as the sulfonyl group attached to the azetidine ring and the 4-fluoro-2-methylphenyl group attached to the sulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure, including the presence of the pyrrolidine and azetidine rings and the various substituents .

Scientific Research Applications

Synthesis and Chemical Properties

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine is part of a class of compounds that have been explored for their unique chemical properties and synthesis methods. For example, the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a related compound, demonstrate the compound's potential as a positron emission tomography (PET) ligand for imaging nicotinic acetylcholine receptors, highlighting the importance of fluorine and azetidine in medicinal chemistry (Doll et al., 1999). Additionally, the study of intramolecular aza-Michael addition reactions from aminofluorovinylsulfones presents a new route for synthesizing pyrrolidine derivatives, emphasizing the role of fluorine-containing compounds in generating novel chemical structures (Le Guen et al., 2016).

Biological Evaluation and Potential Therapeutic Applications

Compounds containing fluorine and azetidine rings have been evaluated for their biological activities, including their potential as inhibitors or ligands for specific receptors. The synthesis and biological evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents demonstrate the therapeutic potential of structurally similar compounds (Thomas et al., 2016). Moreover, the development of novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues and their antitumor activity in peritoneal mesothelioma experimental models highlight the potential of these compounds in cancer therapy (Carbone et al., 2013).

Molecular Docking and Drug Design

The exploration of molecular docking and 2D-QSAR modeling in the design and biological evaluation of novel 1H-3-indolyl derivatives as significant antioxidants showcases the use of computational tools in optimizing the chemical structures for better biological activities (Aziz et al., 2021). This approach is crucial in drug design, allowing for the prediction and enhancement of the compound's efficacy before synthesis and testing.

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound and related compounds .

properties

IUPAC Name

1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2S/c1-11-8-12(15)4-5-14(11)20(18,19)17-9-13(10-17)16-6-2-3-7-16/h4-5,8,13H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYJDZZMHIAUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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